ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate: Another compound with a methoxyphenyl group, but with different structural features and reactivity.
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of various imidazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9(2)15-13(16-12)10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
VRUZIQOPSZTUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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